molecular formula C7H14ClNO B6179175 6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride CAS No. 2624136-06-5

6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride

Cat. No.: B6179175
CAS No.: 2624136-06-5
M. Wt: 163.6
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-azabicyclo[221]heptan-6-ol hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction. This reaction involves a diene and a dienophile to form the bicyclic system.

    Introduction of the Nitrogen Atom: The nitrogen atom is introduced into the bicyclic system through a nucleophilic substitution reaction. This step often involves the use of a nitrogen-containing reagent such as ammonia or an amine.

    Hydroxylation: The introduction of the hydroxyl group at the 6-position is achieved through an oxidation reaction. Common oxidizing agents used in this step include hydrogen peroxide or osmium tetroxide.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Ammonia, amines, alkyl halides, acyl chlorides.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.

    Reduced Derivatives: Reduced forms with modified functional groups.

    Substituted Derivatives: Compounds with different substituents at the nitrogen atom or other positions.

Scientific Research Applications

6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential use as a pharmaceutical agent. Its unique structure makes it a candidate for drug development, particularly for targeting specific receptors in the body.

    Organic Synthesis: The compound is used as a building block in organic synthesis. Its bicyclic structure and functional groups make it a versatile intermediate for the synthesis of more complex molecules.

    Biological Studies: The compound is used in biological studies to understand its effects on various biological systems. This includes studies on its potential as an enzyme inhibitor or receptor agonist/antagonist.

    Industrial Applications: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptors.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.2.1]heptane: A similar bicyclic compound without the methyl and hydroxyl groups.

    6-hydroxy-2-azabicyclo[2.2.1]heptane: A similar compound with a hydroxyl group but without the methyl group.

    6-methyl-2-azabicyclo[2.2.1]heptane: A similar compound with a methyl group but without the hydroxyl group.

Uniqueness

6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride is unique due to the presence of both the methyl and hydroxyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2624136-06-5

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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